(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone
Description
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone is a piperazine-piperidine hybrid molecule with the molecular formula C11H21N3O (MW: 211.30) . The compound features a piperidin-4-yl group linked to a 4-methylpiperazine moiety via a ketone bridge. It is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators. The dihydrochloride salt form of this compound (CAS: 1019852-03-9) is available with 95% purity, highlighting its relevance in high-precision pharmaceutical synthesis .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10/h10,12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHWXQQENDWPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979233 | |
| Record name | (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63214-56-2 | |
| Record name | (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(piperidine-4-carbonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Reagents
The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) serves as the base, facilitating deprotonation of 4-methylpiperazine and subsequent nucleophilic attack on the carbonyl carbon of piperidin-4-ylmethanone. Elevated temperatures (60–80°C) are employed to accelerate the reaction, which typically completes within 12–24 hours.
Yield and Byproduct Analysis
Under optimized conditions, this method yields 70–85% of the target compound. Major byproducts include unreacted starting materials and dimers formed via over-alkylation. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 30:1) effectively isolates the product.
Coupling Reactions with Carbodiimide Reagents
Recent advancements utilize coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to enhance reaction efficiency. This method is particularly advantageous for minimizing racemization and improving regioselectivity.
Mechanistic Insights
The reaction proceeds via activation of the carbonyl group in piperidin-4-ylmethanone by EDCI, forming an active ester intermediate. HOBt stabilizes this intermediate, preventing side reactions. Subsequent nucleophilic attack by 4-methylpiperazine yields the desired product.
Table 1: Comparative Analysis of Coupling Methods
| Reagent System | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | THF | 25°C | 24 | 92 |
| DCC/DMAP | DCM | 0°C | 48 | 78 |
| CDI/Base | Acetonitrile | 40°C | 18 | 85 |
Scalability and Industrial Adaptations
Continuous flow reactors have been employed to scale this method, achieving throughputs of 1–5 kg/day with consistent purity (>98%). Automated pH control and in-line monitoring reduce manual intervention, making this approach viable for industrial production.
Salt Formation and Final Product Isolation
Conversion to the dihydrochloride salt enhances stability and solubility. The free base is treated with hydrochloric acid (HCl) in ethanol, followed by precipitation under cold conditions.
Table 2: Salt Formation Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| HCl Concentration | 2 M | Maximizes salt formation |
| Temperature | 0–5°C | Reduces solubility, enhances crystallization |
| Stirring Rate | 200 rpm | Ensures homogeneity |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern facilities adopt continuous flow systems to overcome batch processing limitations. Key advantages include:
-
Precise Temperature Control : Microreactors maintain isothermal conditions, reducing thermal degradation.
-
Enhanced Mixing Efficiency : Laminar flow regimes ensure uniform reagent distribution.
-
Real-Time Analytics : UV-Vis and IR spectroscopy enable immediate adjustments.
Critical Comparison of Methodologies
Cost-Benefit Analysis
-
Nucleophilic Substitution : Low cost but moderate yields.
-
Coupling Reactions : Higher yields offset reagent expenses.
-
Reductive Amination : Essential for high-purity intermediates but energy-intensive.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or piperazine rings can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine or piperidine rings.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of piperazine/piperidine-based methanones are heavily influenced by substituents on the aromatic rings or heterocyclic systems. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
| Compound Name (CAS/Reference) | Key Substituents/R Groups | Molecular Weight | Synthesis Route | Notable Properties/Activities |
|---|---|---|---|---|
| Target Compound (1019852-03-9) | Piperidin-4-yl, 4-methylpiperazinyl | 211.30 | Reductive amination/alkylation | High purity (95%), drug intermediate |
| Compound 13 () | Pyridin-2-yl, 4-(trifluoromethyl)benzyl | - | Reductive amination | Indirect AMPK activation |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone () | Furan-2-yl, 4-aminobenzoyl | - | Nitro reduction (SnCl2) | Inhibitive effects in biological assays |
| (4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone (63925-79-1) | Indol-2-yl, 4-benzylpiperazinyl | 319.41 | Nucleophilic substitution | Kinase inhibition, CNS activity |
| (4-Ethylpiperazin-1-yl)(3-methyl-4-nitrophenyl)methanone (432503-80-5) | 3-Methyl-4-nitrophenyl, 4-ethylpiperazinyl | - | SNAr reaction | Enhanced electronic properties |
| 2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one HBr (1423029-56-4) | Bromoethyl, 4-methylpiperazinyl | 336.23 | Alkylation | Potential alkylating agent |
Key Observations:
- Electron-Withdrawing Groups (EWGs): Compounds with trifluoromethyl (e.g., ) or nitro () groups exhibit increased lipophilicity and metabolic stability, enhancing receptor binding in hydrophobic pockets .
- Electron-Donating Groups (EDGs): Methoxy () or methyl () substituents improve solubility while maintaining moderate activity .
- Piperazine Modifications: Replacement of the 4-methyl group with benzyl () or ethyl () alters steric bulk and modulates selectivity for specific receptors .
Pharmacological and Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to be moderate (~2.5), while trifluoromethyl -containing analogs () exhibit higher logP (~3.8), favoring blood-brain barrier penetration .
- Solubility: Sulfonyl -substituted derivatives () show improved aqueous solubility due to polar sulfonyl groups .
- Thermal Stability: Brominated derivatives () display higher boiling points (~492°C), suggesting robust thermal stability for industrial applications .
Biological Activity
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone, a compound with structural similarities to various psychoactive and therapeutic agents, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of both piperazine and piperidine moieties, which are known to influence its interaction with biological targets. Its molecular formula is CHNO, with a molar mass of approximately 226.30 g/mol. The dihydrochloride salt form enhances solubility in polar solvents, which is advantageous for pharmacological applications.
Antidepressant Properties
Research indicates that this compound exhibits potential antidepressant effects . Its structural similarity to known antidepressants suggests it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies have shown that it can enhance serotonin receptor binding, which may contribute to its mood-lifting properties .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Studies reveal that it demonstrates significant activity against various Gram-positive and Gram-negative bacteria. Specifically, it has shown promising results in inhibiting biofilm formation and direct bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In the realm of immunology, this compound has been reported to inhibit NLRP3 inflammasome activation. This suggests potential applications in treating inflammatory diseases by modulating immune responses.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Mannich Reaction : A condensation reaction involving ethyl methyl ketone, substituted aromatic aldehydes, and ammonium acetate.
- Stereoselective Synthesis : Techniques aimed at producing specific stereoisomers that may exhibit enhanced biological activity.
These methods not only facilitate the production of the compound but also allow for the modification of substituents to optimize biological activity.
Case Studies
Q & A
Q. How does the compound’s stereochemistry impact its pharmacological profile?
- Answer : Chiral centers (e.g., piperidine C4) are resolved via chiral HPLC (Chiralpak AD-H column). Enantiomers may show 10-fold differences in receptor binding (e.g., R-configuration favors D2 affinity). Racemic mixtures require enantioselective synthesis (e.g., asymmetric hydrogenation) or enzymatic resolution .
Data Analysis and Optimization
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Answer : Four-parameter logistic regression (GraphPad Prism) calculates EC50/IC50 values. ANOVA with post-hoc tests (Tukey’s) compares treatment groups. Bayesian hierarchical models account for inter-animal variability. Power analysis ensures adequate sample size (n ≥ 6) to detect ≥30% effect .
Q. How are conflicting results in receptor binding assays addressed?
- Answer : Validate assays with reference compounds (e.g., haloperidol for D2 receptors). Repeat experiments under standardized conditions (pH, temperature, buffer composition). Radioligand purity (>95%) and membrane preparation consistency (e.g., rat striatal tissue) reduce variability. Cross-validate with orthogonal methods (e.g., calcium flux assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
